Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate, also known as N-(tert-Butoxycarbonyl)-2-phosphonoglycine trimethyl ester, finds application as a building block in the synthesis of various organic molecules. Its presence of a protected amine group ("tert-butoxycarbonyl") and a phosphonate group makes it a versatile intermediate for the construction of complex molecules, particularly those with biological activity. For instance, research has utilized this compound in the synthesis of peptide mimics and phosphonate-based inhibitors for enzymes involved in various diseases [, ].
Due to the presence of a phosphonate group, Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate holds potential for the development of new therapeutic agents. The phosphonate group can mimic the natural phosphate group found in various biological molecules, potentially allowing the compound to interact with specific enzymes or receptors in the body. However, further research is needed to explore its specific therapeutic potential and address potential safety concerns [].
Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate is a chemical compound with the molecular formula and a molecular weight of 297.24 g/mol. This compound features a tert-butoxycarbonyl protective group, commonly employed in organic synthesis to protect amines during
While specific biological activity data for methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate is limited, its structural components suggest potential interactions with biological systems. The dimethoxyphosphoryl group is often associated with enzyme inhibition and other biochemical processes. Compounds containing phosphonates are known to exhibit various biological activities, including antimicrobial properties and modulation of enzyme functions .
The synthesis of methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate typically involves several key steps:
These steps may vary depending on specific reagents and conditions used during the synthesis .
Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate has several applications:
The interaction studies of methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate focus on its biochemical properties related to phosphonates. These studies typically examine its potential as an enzyme inhibitor or ligand in biochemical pathways. While detailed interaction studies specific to this compound are scarce, its structural features suggest it may interact with biological enzymes similarly to other phosphonates .
Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate shares structural similarities with several other compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 2-((tert-butoxycarbonyl)amino)-2-(diethoxyphosphoryl)acetate | Contains diethoxy instead of dimethoxy group | |
Methyl 2-((benzyloxy)carbonyl)amino)-2-(dimethoxyphosphoryl)acetate | Features a benzyloxy carbonyl group | |
Methyl 2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate | Contains a propenoate structure |
The uniqueness of methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate lies in its specific combination of protective groups and phosphoryl functionality, making it particularly versatile for synthetic applications .
Acute Toxic;Irritant